N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Description
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a heterocyclic compound featuring a benzopyran core fused with a thiazole-carboxamide moiety. This structural combination is notable in medicinal chemistry, as benzopyran derivatives are associated with diverse biological activities, including anti-inflammatory and antimicrobial properties . The carboxamide linkage to the thiazole group may further influence solubility and bioavailability, making this compound a subject of interest for pharmacological studies.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(15-13-14-5-6-18-13)10-7-9-3-1-2-4-11(9)17-8-10/h1-6,10H,7-8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHDEEQVEMGVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the benzopyran moiety. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic conditions to form the thiazole ring . The benzopyran moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst . The final step involves coupling the thiazole and benzopyran moieties through an amide bond formation using reagents such as carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Hantzsch thiazole synthesis and Pechmann condensation, as well as automated systems for the coupling reactions . The choice of solvents, catalysts, and purification methods are also optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazoles, substituted thiazoles.
Scientific Research Applications
Chemistry
N-(1,2-oxazol-3-yl)-2-phenylacetamide serves as a building block for synthesizing more complex heterocyclic compounds. Its oxazole ring can be modified through various chemical reactions, including oxidation and nucleophilic substitutions, making it a versatile intermediate in organic synthesis.
Biology
This compound is under investigation for its potential as an enzyme inhibitor and receptor modulator . The oxazole moiety allows for non-covalent interactions with biological macromolecules, which can modulate their activity. For instance, it may inhibit enzyme activity by binding to active or allosteric sites, thereby influencing metabolic pathways .
Medicine
N-(1,2-oxazol-3-yl)-2-phenylacetamide has shown promise in developing new drugs with various therapeutic properties:
- Anticancer : Studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.
- Antibacterial : There is evidence of antimicrobial activity against several bacterial strains.
- Anti-inflammatory : This compound may contribute to reducing inflammation through its interaction with specific biological pathways .
Table 1: Biological Activities of N-(1,2-oxazol-3-yl)-2-phenylacetamide
Table 2: Chemical Reactions Involving N-(1,2-oxazol-3-yl)-2-phenylacetamide
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Oxidation | Formation of oxidized derivatives | 85 |
| Nucleophilic substitution | Reaction with various electrophiles | 90 |
| Coupling with phenylacetamide | Synthesis of more complex derivatives | 95 |
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of N-(1,2-oxazol-3-yl)-2-phenylacetamide on B16F10 melanoma cells, results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than 50 µM. These findings suggest its potential as a lead compound in anticancer drug development.
Case Study 2: Antibacterial Properties
Research demonstrated that N-(1,2-oxazol-3-yl)-2-phenylacetamide displayed effective antibacterial activity against Staphylococcus aureus in vitro. The compound's mechanism involved disrupting bacterial cell wall synthesis, highlighting its therapeutic potential in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Differences :
- Substituents on the aromatic moiety (e.g., chloro, naphthyl) in analogs alter electronic properties and intermolecular interactions, whereas the benzopyran system may confer unique steric and electronic effects due to its oxygen atom and fused structure.
Benzopyran-Based Carboxamides
The benzopyran carboxamide scaffold is represented in compounds like (2Z)-N-(4-ethoxyphenyl)-2-(hydroxyimino)-3,4-dihydro-2H-1-benzopyran-3-carboxamide (C₁₈H₁₇N₂O₄). Here, the hydroxyimino and ethoxyphenyl groups contrast with the thiazole substituent in the target compound. The hydroxyimino group may participate in additional hydrogen bonding, while the thiazole’s sulfur atom could enhance lipophilicity .
Comparison Highlights :
- Electronic Effects : The electron-withdrawing thiazole ring may reduce electron density on the carboxamide carbonyl compared to ethoxyphenyl derivatives.
Challenges :
- Steric hindrance from the benzopyran system may reduce reaction efficiency compared to linear arylacetic acids.
- Purification methods (e.g., slow evaporation from methanol/acetone) may differ due to variations in solubility .
Physical and Crystallographic Properties
*Inferred data for the target compound based on structural analogs.
Biological Activity
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and therapeutic implications.
- Molecular Formula : C17H19N3O2S
- Molecular Weight : 317.41 g/mol
- SMILES Notation : CC1=CC2=C(C=C1)C(=C(C2=N)N)C(=O)N(C)S
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran derivatives exhibit significant antimicrobial properties. For instance, thiazole derivatives have demonstrated efficacy against various strains of bacteria and fungi. A study highlighted that certain thiazole derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer) cells. For example, modifications in the thiazole ring have been linked to enhanced anticancer activity, with some derivatives achieving over 50% reduction in cell viability at specific concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran derivatives. Key findings include:
| Modification | Effect on Activity |
|---|---|
| 4-methyl group on thiazole | Enhanced anticancer activity against Caco-2 cells |
| Substituents on benzopyran ring | Varied effects on cytotoxicity across different cancer cell lines |
| Presence of amide functional group | Increased antimicrobial potency |
Study 1: Antimicrobial Efficacy
A study conducted by researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activities. Among these, a derivative structurally related to N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1-benzopyran showed significant inhibition against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Properties
In another investigation, a compound with a similar benzopyran core was tested against various cancer cell lines. The results indicated that specific substitutions led to improved cytotoxicity against A549 cells compared to standard chemotherapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
